molecular formula C11H18O3 B13069019 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13069019
M. Wt: 198.26 g/mol
InChI Key: FRRBWRXPIAJRNA-FPLPWBNLSA-N
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Description

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of an ethoxymethylidene group attached to the oxolane ring, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can lead to a variety of functionalized oxolanes .

Scientific Research Applications

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with various molecular targets. The ethoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, such as cyclization or polymerization, depending on the specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (ethoxymethylidene)cyanoacetate
  • (Ethoxymethylidene)malononitrile
  • 2-Ethoxymethylidene-3-oxo esters

Uniqueness

4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the ethoxymethylidene group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4E)-4-(ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C11H18O3/c1-6-13-7-8-9(12)11(4,5)14-10(8,2)3/h7H,6H2,1-5H3/b8-7-

InChI Key

FRRBWRXPIAJRNA-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\1/C(=O)C(OC1(C)C)(C)C

Canonical SMILES

CCOC=C1C(=O)C(OC1(C)C)(C)C

Origin of Product

United States

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